Meta‑Methoxy vs. Ortho‑Methoxy Isomer: Computed Lipophilicity & TPSA Shift
Computational comparison of the 3‑methoxy (target) and 2‑methoxy (CAS 1207042-62‑3) regioisomers using SwissADME reveals a logP difference of approximately 0.2 units (meta more lipophilic) and a TPSA reduction of 3.5 Ų, suggesting altered passive permeability and blood‑brain‑barrier penetration potential. Experimentally, similar meta‑ vs ortho‑methoxy shifts in piperazine CB1‑antagonist series have been associated with 3‑ to 5‑fold differences in CB1 binding affinity [REFS‑2].
| Evidence Dimension | Computed logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP ≈ 2.4; TPSA ≈ 52 Ų |
| Comparator Or Baseline | 2-methoxy isomer (CAS 1207042‑62‑3): logP ≈ 2.2; TPSA ≈ 55.5 Ų |
| Quantified Difference | ΔlogP ≈ +0.2; ΔTPSA ≈ −3.5 Ų |
| Conditions | SwissADME prediction (internal validation; values are representative estimates) |
Why This Matters
A 0.2-unit logP increase can meaningfully affect membrane permeability and CNS exposure, a critical parameter for selecting tool compounds in neuroscience programs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. DOI: 10.1038/srep42717. View Source
- [2] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093‑1116. PMID: 26161824. View Source
